molecular formula C19H21N3O3S2 B2591085 4-(diethylsulfamoyl)-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide CAS No. 313528-59-5

4-(diethylsulfamoyl)-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide

Cat. No. B2591085
CAS RN: 313528-59-5
M. Wt: 403.52
InChI Key: CEOSJLHNXRJCEO-UHFFFAOYSA-N
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Description

4-(diethylsulfamoyl)-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide, also known as DBIBB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. DBIBB is a benzothiazole derivative that has been synthesized and studied for its various biological activities.

Scientific Research Applications

Antifungal and Immunomodulating Activities

Benzothiazine azole derivatives, closely related to benzothiazoles, demonstrate significant antifungal activity against Candida species and immunomodulating activity. These compounds, including variations in their chemical structure such as N-4 substitution and sulfur oxidation state, exhibit their antifungal activity both in vitro and in vivo. The ether derivatives among these compounds have been identified as the most active compounds, potentially due to their metabolism into active antifungal compounds and their ability to enhance the protective immune response (Schiaffella & Vecchiarelli, 2001).

Chemical and Biological Variability

The chemistry and properties of benzothiazole derivatives, including 2,6-bis-(benzthiazol-2-yl)-pyridine and related compounds, have been extensively reviewed, highlighting their preparation, properties, and applications in various fields. These compounds exhibit a wide range of activities, such as spectroscopic properties, structures, magnetic properties, biological, and electrochemical activities, demonstrating their broad applicability in scientific research (Boča, Jameson, & Linert, 2011).

DNA Binding and Pharmaceutical Potential

Benzothiazole derivatives, including those with minor groove binding capabilities like Hoechst 33258 analogues, show promise in various pharmaceutical applications. These compounds are utilized for chromosome and nuclear staining, analysis of nuclear DNA content, and as radioprotectors and topoisomerase inhibitors. Such properties make benzothiazole derivatives valuable in both research and therapeutic contexts (Issar & Kakkar, 2013).

Anticancer and Antimicrobial Potential

The therapeutic potential of benzothiazole derivatives has been reviewed, with a focus on their antimicrobial, analgesic, anti-inflammatory, and antidiabetic activities. Some benzothiazole derivatives are under development as potential antitumor agents, demonstrating the significant pharmacological importance of the benzothiazole scaffold in drug discovery (Kamal, Hussaini Syed, & Malik Mohammed, 2015).

properties

IUPAC Name

4-(diethylsulfamoyl)-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3S2/c1-4-22(5-2)27(24,25)15-11-9-14(10-12-15)18(23)21-19-20-17-13(3)7-6-8-16(17)26-19/h6-12H,4-5H2,1-3H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEOSJLHNXRJCEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(C=CC=C3S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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